molecular formula C21H17FN2O2 B12027339 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide

Cat. No.: B12027339
M. Wt: 348.4 g/mol
InChI Key: YGSIDQSIQSUEAN-OEAKJJBVSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a fluorobenzohydrazide moiety. The presence of both benzyloxy and fluorobenzohydrazide groups contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-fluorobenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or fluorobenzohydrazide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyloxy-substituted benzaldehydes or benzoic acids.

    Reduction: Formation of benzyloxy-substituted benzyl alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original benzyloxy or fluorobenzohydrazide groups.

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry research.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways The benzyloxy and fluorobenzohydrazide groups can interact with enzymes or receptors, leading to modulation of their activity The compound may also participate in redox reactions, influencing cellular processes and signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide is unique due to the presence of both benzyloxy and fluorobenzohydrazide groups, which impart distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity patterns, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-fluoro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17FN2O2/c22-20-12-5-4-11-19(20)21(25)24-23-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

YGSIDQSIQSUEAN-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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